5-methoxy-1-methyl-1H-indole
Overview
Description
5-Methoxy-1-methyl-1H-indole is a compound with the CAS Number: 2521-13-3 and a molecular weight of 161.2 . It is a solid substance stored at ambient temperature .
Synthesis Analysis
The synthesis of this compound from related compounds has been reported in the literature . For instance, the total synthesis of ibogaine, a related compound, was commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI Code for this compound is 1S/C10H11NO/c1-11-6-5-8-7-9 (12-2)3-4-10 (8)11/h3-7H,1-2H3 .Chemical Reactions Analysis
This compound can be used as a reactant in various chemical reactions. For example, it can be used in the preparation of indolylquinoxalines by condensation reactions, in the preparation of alkylindoles via Ir-catalyzed reductive alkylation, and in arylation reactions using a palladium acetate catalyst .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 161.2 . It is stored at ambient temperature . The compound has an average mass of 161.200 Da and a monoisotopic mass of 161.084061 Da .Scientific Research Applications
Alzheimer's Disease Treatment : A derivative of 5-methoxy-1-methyl-1H-indole, namely 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, has been identified as a potential treatment for cognitive disorders like Alzheimer's. This compound shows high affinity and selectivity for the human 5-HT6R (serotonin receptor) and is effective in preclinical trials (Nirogi et al., 2017).
Photophysics : Research on 5-methoxyindole, a non-exciplex forming indole, supports the existence of two classes of exciplexes: charge-transfer and dipole-dipole stabilized. Its fluorescence quantum yield and other photophysical properties have been studied (Hershberger & Lumry, 1976).
Antioxidant and Cytoprotective Activity : Derivatives of this compound have shown significant antioxidant and cytoprotective potency in vitro, comparable to or better than melatonin. These compounds are useful in studying neuroprotective efficacy (Spadoni et al., 2006).
Molecular Docking and Biological Prediction : A study on the vibrational and electronic profiles, along with molecular docking, of 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, revealed insights into its optimized geometry, interactions, and biological activity potential (Haress et al., 2016).
Potential Precursor to Biologically Active Molecules : Methyl 5-methoxy-1H-indole-2-carboxylate, a derivative of this compound, has been studied for its spectroscopic profiling and computational studies. This compound could serve as a precursor to biologically active molecules (Almutairi et al., 2017).
Nucleophilic Reactivities of Indoles : The reactivity of various indoles, including 5-methoxyindole, has been investigated, highlighting their nucleophilicity and potential applications in organic chemistry (Lakhdar et al., 2006).
Antimicrobial Agents : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial potential, indicating their potential use in developing new antimicrobial agents (Kalshetty et al., 2012).
Antioxidant and Cytotoxicity Properties : A study investigated the in vitro antioxidant and cytotoxicity properties of various derivatives produced via the Maillard reaction using 5-methoxytryptamine and food flavors. These derivatives exhibited moderate antioxidant properties and were found to be safer compared to certain established compounds (Goh et al., 2015).
Parkinson's Disease Treatment : Compound KAD22, derived from this compound, was designed as a potential dopamine D2 receptor agonist with antioxidant activity for treating Parkinson's disease. Though it showed no affinity for the dopamine D2 receptor, it demonstrated potent antioxidant properties (Kaczor et al., 2021).
Mechanism of Action
Target of Action
5-Methoxy-1-methyl-1H-indole, also known as 5-methoxy-1-methylindole, is a derivative of indole, a heterocyclic aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole and its derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound may also be involved in tryptophan metabolism or related biochemical pathways.
Pharmacokinetics
The lipophilicity and water solubility of indole derivatives can impact their bioavailability .
Result of Action
Indole derivatives have been reported to exhibit various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Safety and Hazards
The safety information for 5-methoxy-1-methyl-1H-indole indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335. Precautionary statements include P233, P260, P261, P264, P271, P280, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .
Future Directions
Biochemical Analysis
Biochemical Properties
5-Methoxy-1-methyl-1H-indole interacts with multiple receptors, making it a valuable compound for developing new useful derivatives . It is involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
This compound has shown to have a significant impact on cell biology . It has been used as a biologically active compound for the treatment of cancer cells, microbes, and different types of disorders in the human body . It has also been shown to inhibit the chlorinating activity of myeloperoxidase (MPO) .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes and cofactors, and it may also affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
5-methoxy-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNPKVBTBJUMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356123 | |
Record name | 5-methoxy-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2521-13-3 | |
Record name | 5-methoxy-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be gained from studying derivatives of 5-methoxy-1-methylindole?
A: Research on derivatives like (E)-5-methoxy-1-methylindole-3-carboxaldehyde oxime provides valuable information about the conformational preferences of the molecule. This specific derivative exhibits trans geometry about the oxime group and has four independent molecules within its crystal structure. Interestingly, the orientation of the 5-methoxy group differs in one out of these four molecules []. This highlights the potential for conformational flexibility within this chemical scaffold.
Q2: Has 5-methoxy-1-methylindole been used as a building block for synthesizing molecules with potential biological activity?
A: Yes, researchers have utilized 5-methoxy-1-methylindole as a starting point to synthesize analogues of the natural product BE 10988, a known inhibitor of topoisomerase II []. This involved introducing various substituents at the 3-position of the indole ring and subsequently forming a thiazole ring. These synthesized compounds were then evaluated for their toxicity in different cell lines and their ability to inhibit topoisomerase II activity []. This demonstrates the utility of 5-methoxy-1-methylindole as a scaffold for developing potentially bioactive molecules.
Q3: Are there examples of 5-methoxy-1-methylindole derivatives being investigated for their antioxidant properties?
A: Indeed, the derivative KAD22 (5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole) was designed as a potential antioxidant and investigated for its potential in treating Parkinson's disease. While KAD22 did not show affinity for the dopamine D2 receptor, it displayed significant antioxidant activity []. This finding suggests that 5-methoxy-1-methylindole derivatives, especially those with appropriately positioned substituents, can possess antioxidant properties.
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